molecular formula C9H10ClF3N4O B2634176 (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea CAS No. 303153-08-4

(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea

Cat. No.: B2634176
CAS No.: 303153-08-4
M. Wt: 282.65
InChI Key: HYHPXUOQEOGUGB-UHFFFAOYSA-N
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Description

(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine groups on the pyridine ring enhance its binding affinity and specificity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N4O/c10-6-3-5(9(11,12)13)4-17-7(6)15-1-2-16-8(14)18/h3-4H,1-2H2,(H,15,17)(H3,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHPXUOQEOGUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCNC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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